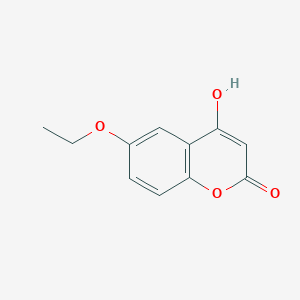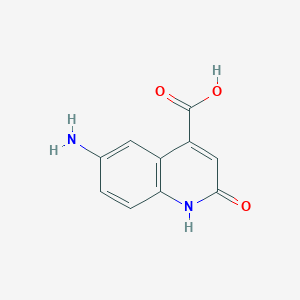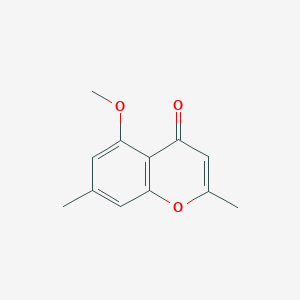
5-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,7-dimethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family. . The structure of 5-Methoxy-2,7-dimethyl-4H-chromen-4-one consists of a benzene ring fused to a 4H-pyran ring, with methoxy and dimethyl substituents at specific positions.
Preparation Methods
The synthesis of 5-Methoxy-2,7-dimethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of a base can lead to the formation of the chromene ring . Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
5-Methoxy-2,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the chromene ring can lead to the formation of quinones, while reduction can yield dihydrochromenes .
Scientific Research Applications
In chemistry, it serves as a valuable scaffold for the synthesis of novel compounds with diverse biological activities . In biology and medicine, chromenes have shown promising anticancer, antimicrobial, and anti-inflammatory properties . Additionally, this compound has been investigated for its potential use in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 5-Methoxy-2,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5-Methoxy-2,7-dimethyl-4H-chromen-4-one can be compared with other similar compounds, such as chromanone and chromone derivatives . While these compounds share a similar core structure, the presence of different substituents can lead to variations in their biological activities and properties . For instance, chromanone derivatives have been shown to exhibit anticancer and antimicrobial activities, similar to 5-Methoxy-2,7-dimethyl-4H-chromen-4-one .
Similar Compounds
- Chromanone
- Chromone
- 5-Hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one
- 7-Benzyloxy-5-methoxy-2-phenyl-4H-chromen-4-one
Properties
CAS No. |
62806-17-1 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-methoxy-2,7-dimethylchromen-4-one |
InChI |
InChI=1S/C12H12O3/c1-7-4-10(14-3)12-9(13)6-8(2)15-11(12)5-7/h4-6H,1-3H3 |
InChI Key |
PEKVGPQZPMQUKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


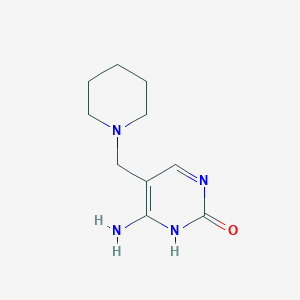

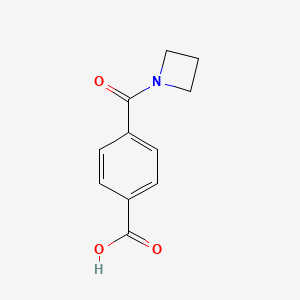
![6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069201.png)
![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)
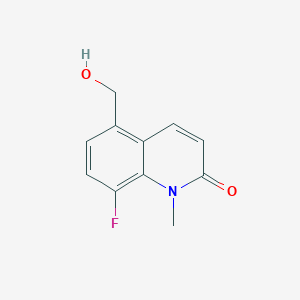
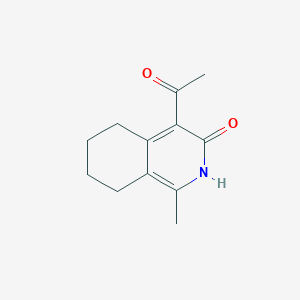
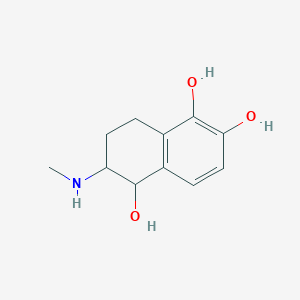
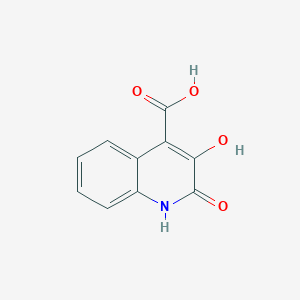
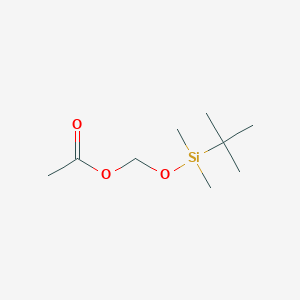
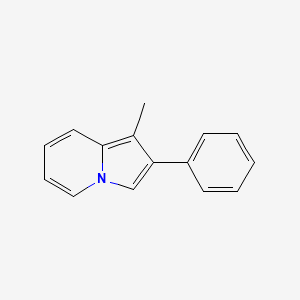
![5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15069249.png)
